molecular formula C14H26ClN3O3S B2568373 4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide CAS No. 2411270-25-0

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Cat. No. B2568373
CAS RN: 2411270-25-0
M. Wt: 351.89
InChI Key: LJUFOTWICJBGRG-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide” is an organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a 2-chloropropanoyl group and a sulfonamide group, both of which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperazine ring would provide a cyclic backbone, with the various groups attached at specified positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the 2-chloropropanoyl group might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially engage in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement within the molecule. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these groups .

Safety And Hazards

As with any chemical compound, handling “4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include toxicity, flammability, and reactivity .

properties

IUPAC Name

4-(2-chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClN3O3S/c1-12(15)14(19)17-8-10-18(11-9-17)22(20,21)16(2)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFOTWICJBGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)N(C)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide

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